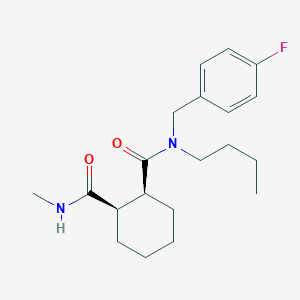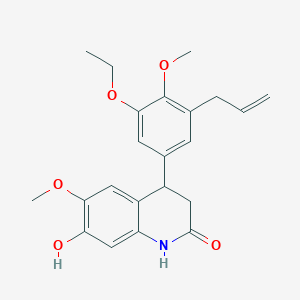![molecular formula C23H17N5 B4258223 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline](/img/structure/B4258223.png)
2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline
Vue d'ensemble
Description
2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of quinoxaline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. It has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. In bacteria, 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline has been shown to inhibit cell wall biosynthesis and disrupt membrane integrity.
Biochemical and Physiological Effects
2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline has been found to exhibit various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, this compound has been shown to induce DNA damage, oxidative stress, and mitochondrial dysfunction. It has also been found to modulate various signaling pathways, including the MAPK and PI3K/AKT pathways. In bacteria, 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline has been shown to disrupt membrane potential, increase membrane permeability, and inhibit the activity of various enzymes involved in cell wall biosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline in lab experiments include its potent biological activity, high selectivity, and diverse applications. It is a relatively simple compound to synthesize, and its structure can be easily modified to improve its properties. However, there are also some limitations to using this compound in lab experiments. It is highly cytotoxic, and caution must be taken when handling and disposing of it. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects.
Orientations Futures
There are several future directions for research on 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline. One direction is to further investigate its anticancer activity and explore its potential as a new class of chemotherapeutic agents. Another direction is to study its antimicrobial activity and develop new antimicrobial agents based on its structure. In addition, further studies are needed to understand its mechanism of action and identify its molecular targets. Finally, research on the use of 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline in material science may lead to the development of new organic semiconductors with improved properties.
Applications De Recherche Scientifique
2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has shown promising activity against drug-resistant bacterial strains and has potential as a new class of antimicrobial agents. In material science, 2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline has been studied for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. It has been found to exhibit good electron transport properties and has potential as a new class of organic semiconductors.
Propriétés
IUPAC Name |
2-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5/c1-2-7-22-21(6-1)25-15-23(26-22)19-5-3-4-18(14-19)20-10-13-28(27-20)16-17-8-11-24-12-9-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYLMKLCGOARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C4=NN(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4258146.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4258149.png)
![1-(3-{[4-(methylamino)pyrimidin-2-yl]amino}propyl)piperidine-4-carboxamide](/img/structure/B4258154.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4258162.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4258174.png)
![1-(4-fluorobenzyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4258190.png)

![3-methoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B4258211.png)
![4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole](/img/structure/B4258215.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B4258235.png)
![2-[4-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B4258245.png)
![4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine](/img/structure/B4258250.png)
![3-[1-(3-chlorobenzoyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4258255.png)